

Solubility of 4-Dimethylaminobutylamine in organic solvents

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Compound of Interest

Compound Name: 4-Dimethylaminobutylamine

Cat. No.: B1346629

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An In-Depth Technical Guide to the Solubility of **4-Dimethylaminobutylamine** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Dimethylaminobutylamine, also known as N,N-Dimethyl-1,4-butanediamine, is a diamine compound with applications in various chemical syntheses. Its solubility is a critical physicochemical property influencing reaction kinetics, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of **4-Dimethylaminobutylamine**. While extensive quantitative solubility data is not readily available in public literature, this document outlines the theoretical principles governing its solubility, provides a detailed experimental protocol for its determination, and presents a framework for data interpretation.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent.^{[1][2]} **4-Dimethylaminobutylamine** ($C_6H_{16}N_2$) possesses both polar and nonpolar characteristics.

- Polar Features:** The molecule contains two nitrogen atoms: a primary amine ($-NH_2$) and a tertiary amine ($-N(CH_3)_2$). The primary amine group is capable of both donating and

accepting hydrogen bonds, while the tertiary amine can only accept hydrogen bonds. These functional groups contribute to the molecule's polarity and its potential for favorable interactions with polar solvents.[3][4]

- **Nonpolar Features:** The four-carbon alkyl chain (butane backbone) is a nonpolar, hydrophobic component.

Based on this structure, the following solubility patterns can be predicted:

- **Polar Protic Solvents** (e.g., Methanol, Ethanol): High solubility is expected due to strong hydrogen bonding interactions between the amine groups and the hydroxyl groups of the solvent.[3][5]
- **Polar Aprotic Solvents** (e.g., Acetone, Dimethylformamide (DMF), Acetonitrile): Moderate to good solubility is likely. These solvents can accept hydrogen bonds and engage in dipole-dipole interactions with the amine functional groups.[4]
- **Nonpolar Solvents** (e.g., Hexane, Toluene): Lower solubility is anticipated. The nonpolar alkyl chain will have favorable van der Waals interactions, but the polar amine groups will be poorly solvated, limiting overall solubility.[3][5]

The interplay between these factors determines the overall solubility in a specific organic solvent.

Quantitative Solubility Data

As of this review, specific quantitative solubility data for **4-Dimethylaminobutylamine** across a range of organic solvents is not widely published. Researchers requiring precise solubility values are advised to perform experimental determinations. The following table is provided as a template for recording experimentally obtained data.

Table 1: Experimental Solubility Data for **4-Dimethylaminobutylamine**

Organic Solvent	Temperature (°C)	Solubility (g/100 mL)	Solubility (mol/L)	Method
e.g., Methanol	25	Data to be determined	Data to be determined	Shake-Flask/HPLC
e.g., Acetone	25	Data to be determined	Data to be determined	Shake-Flask/HPLC
e.g., Toluene	25	Data to be determined	Data to be determined	Shake-Flask/HPLC
e.g., Hexane	25	Data to be determined	Data to be determined	Shake-Flask/HPLC
e.g., Dichloromethane	25	Data to be determined	Data to be determined	Shake-Flask/HPLC

| e.g., Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask/HPLC |

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the thermodynamic (equilibrium) solubility of a compound.^[6]

Materials and Reagents

- Solute: **4-Dimethylaminobutylamine** (purity >98%)
- Solvents: High-purity organic solvents of interest (e.g., methanol, acetone, toluene, hexane)
- Analytical Standards: A certified reference standard of **4-Dimethylaminobutylamine**
- HPLC-grade solvents for the analytical phase

Apparatus

- Analytical balance
- Glass vials with screw caps (e.g., 10 mL)
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringes and syringe filters (e.g., 0.22 μ m PTFE for organic solvents)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis Spectrophotometer.

Procedure

- **Preparation:** Add an excess amount of **4-Dimethylaminobutylamine** to a pre-weighed glass vial. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution is formed.
- **Solvent Addition:** Add a known volume or mass of the desired organic solvent to the vial.
- **Equilibration:** Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended to determine when the concentration of the solute in the solution plateaus.^{[7][8]}
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To separate the saturated solution (supernatant) from the undissolved solid, either centrifuge the vials or carefully filter the supernatant using a syringe and a chemically resistant syringe filter.^[9]
- **Sample Preparation for Analysis:** Immediately after separation, accurately dilute a known volume of the clear, saturated filtrate with an appropriate solvent to bring the concentration within the calibrated range of the analytical method.

Analytical Quantification

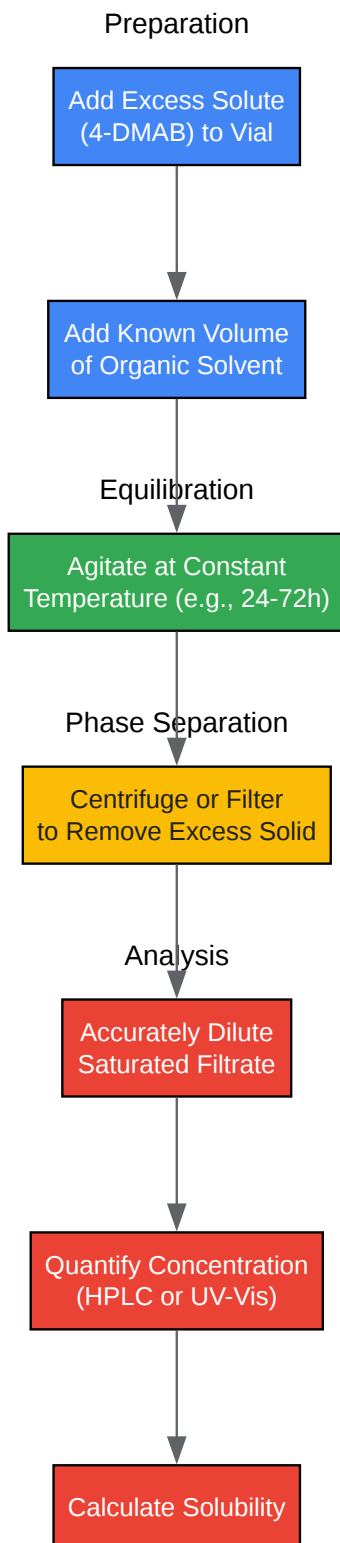
The concentration of the diluted, saturated solution can be determined using HPLC or UV-Vis spectroscopy.

- Using HPLC:[10][11]
 - Method Development: Develop a suitable HPLC method (e.g., reversed-phase with an appropriate mobile phase) that provides good peak shape and retention for **4-Dimethylaminobutylamine**.
 - Calibration Curve: Prepare a series of standard solutions of known concentrations from the certified reference standard. Inject these standards into the HPLC system and create a calibration curve by plotting peak area versus concentration.
 - Sample Analysis: Inject the diluted sample filtrate into the HPLC system.
 - Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
- Using UV-Vis Spectroscopy:[12][13][14]
 - Determine λ_{max} : Scan a dilute solution of **4-Dimethylaminobutylamine** in the chosen solvent to find the wavelength of maximum absorbance (λ_{max}).
 - Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λ_{max} . Plot absorbance versus concentration to create a Beer-Lambert Law calibration curve.
 - Sample Analysis: Measure the absorbance of the diluted sample filtrate at λ_{max} .
 - Calculation: Use the calibration curve to determine the concentration of the diluted sample and back-calculate the concentration of the saturated solution.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

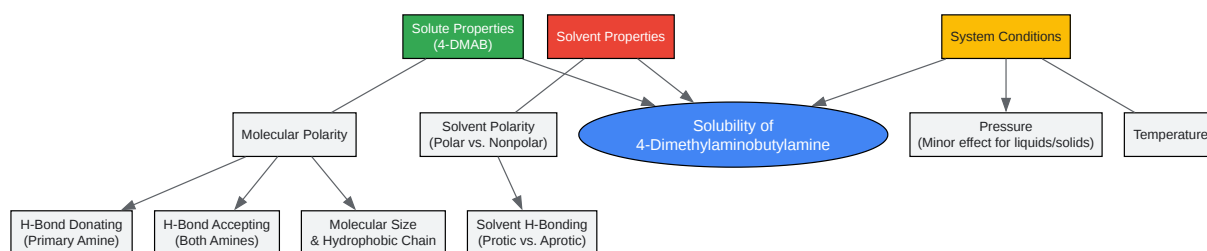


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Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

This diagram outlines the key molecular and environmental factors that govern the solubility of **4-Dimethylaminobutylamine** in organic solvents.



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Caption: Key factors influencing the solubility of amines.

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